molecular formula C20H27N3O4S B2593438 N-(3-methylbutyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-44-3

N-(3-methylbutyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

Cat. No. B2593438
CAS RN: 688053-44-3
M. Wt: 405.51
InChI Key: XXFNGGGBKZWULT-UHFFFAOYSA-N
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Description

N-(3-methylbutyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
BenchChem offers high-quality N-(3-methylbutyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylbutyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Research has been conducted on the synthesis of various quinazoline derivatives, highlighting the versatility of these compounds in chemical transformations. For instance, a study outlined a new facile synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, showcasing a method for creating complex structures from simpler ones such as anthranilamide (J. Chern et al., 1988). Similarly, innovative synthetic pathways have been developed for creating 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives, highlighting the compound's role in the development of new chemical entities (R. Al-Salahi et al., 2011).

Antimicrobial and Antitumor Activities

The antimicrobial activity of methylsulfanyl-triazoloquinazoline derivatives has been evaluated, showing efficacy against a variety of Gram-positive and Gram-negative bacteria, as well as some fungi and yeasts (R. Al-Salahi et al., 2013). This indicates the compound's potential in addressing microbial resistance. Additionally, certain quinazoline derivatives have been shown to possess significant anti-monoamine oxidase and antitumor activities, suggesting their utility in cancer research and potential therapeutic applications (A. Markosyan et al., 2015).

Anti-Inflammatory Properties

The investigation of methylsulfanyl-triazoloquinazolines for their cytotoxic effects and anti-inflammatory properties has revealed promising results. Compounds have been identified with potent cytotoxicity against cancer cells and the ability to influence inflammatory mediators, demonstrating the compound's relevance in both cancer and inflammation research (R. Al-Salahi et al., 2013).

properties

IUPAC Name

N-(3-methylbutyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S/c1-13(2)7-8-21-18(24)6-4-3-5-9-23-19(25)14-10-16-17(27-12-26-16)11-15(14)22-20(23)28/h10-11,13H,3-9,12H2,1-2H3,(H,21,24)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFNGGGBKZWULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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